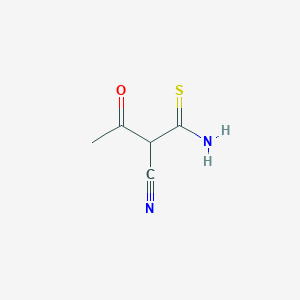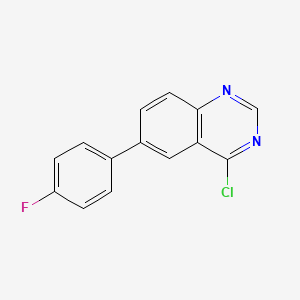
Barium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium iodide, also known as iodide of barium, is an inorganic compound composed of barium and iodine. It is typically found as a white crystalline solid and is soluble in water, forming a colorless solution. The chemical formula for baryta iodata is BaI₂, indicating that it contains one atom of barium and two atoms of iodine . Historically, it has been used in homeopathy for its effects on glandular swellings, especially of the tonsils and breasts, and in cases of stunted growth and scrofulous ophthalmia .
Preparation Methods
Barium iodide is synthesized rather than obtained directly from a natural source. It is prepared through the reaction between barium carbonate (BaCO₃) and hydriodic acid (HI) or iodine (I₂) . The reaction conditions typically involve dissolving barium carbonate in hydriodic acid or reacting it with iodine to form this compound. This process results in the formation of a white crystalline solid that is soluble in water .
Chemical Reactions Analysis
Barium iodide undergoes various chemical reactions, including:
Oxidation and Reduction: As an ionic compound, baryta iodata can participate in redox reactions where the barium ion (Ba²⁺) and iodide ion (I⁻) can be oxidized or reduced under specific conditions.
Substitution Reactions: this compound can undergo substitution reactions where the iodide ions can be replaced by other halide ions such as chloride or bromide.
Hydrolysis: In aqueous solutions, baryta iodata can hydrolyze to form barium hydroxide and hydroiodic acid.
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Barium iodide has several scientific research applications, including:
Chemistry: It is used in various chemical reactions and processes due to its reactivity and solubility in water.
Mechanism of Action
Barium iodide primarily acts on the lymphatic system, leading to increased leucocytosis. This means it stimulates the production of white blood cells, which play a crucial role in the body’s immune response. The compound is indicated for conditions characterized by indurated glands, especially the tonsils and breasts . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but its effects on the lymphatic system are well-documented .
Comparison with Similar Compounds
Barium iodide can be compared with other similar compounds, such as:
Baryta carbonica (barium carbonate): Used in homeopathy for similar conditions but has different chemical properties and preparation methods.
Baryta muriatica (barium chloride): Another barium compound used in various industrial applications.
Baryta sulphurica (barium sulfate): Commonly used in medical imaging as a contrast agent.
This compound is unique in its specific effects on the lymphatic system and its use in homeopathy for treating glandular swellings and related conditions .
Properties
Molecular Formula |
BaI2 |
|---|---|
Molecular Weight |
391.14 g/mol |
IUPAC Name |
barium(2+);diiodide |
InChI |
InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 |
InChI Key |
SGUXGJPBTNFBAD-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Ba+2] |
Canonical SMILES |
[I-].[I-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Bromophenyl)-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B8812891.png)


![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)

![Tris[2-phenylpyridinato-C2,N]iridium(III)](/img/structure/B8812923.png)
![2-[3-Cyano-4-(4-fluorophenyl)-5,5-dimethyl-5H-furan-2-ylidene]malononitrile](/img/structure/B8812937.png)

![2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B8812945.png)
